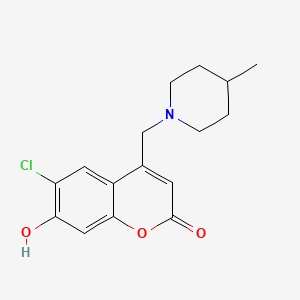

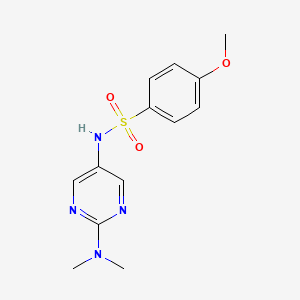

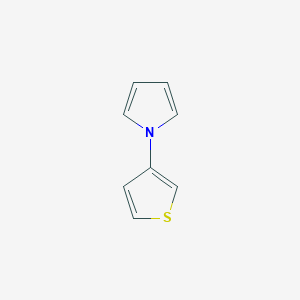

![molecular formula C13H10N2S B2546796 2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile CAS No. 338777-53-0](/img/structure/B2546796.png)

2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing sulfur. Thiophene derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of thiophene derivatives can involve various starting materials and reagents. In one study, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile using different organic reagents . Another approach for synthesizing substituted 3-aminothiophene-2-carbonitriles involves the conjugate addition of mercaptoacetonitrile to substituted acetylenic nitriles, followed by annelation of the intermediate vinylic thioethers .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is typically confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and elemental analysis. These methods provide detailed information about the molecular framework and the nature of substituents attached to the thiophene core .

Chemical Reactions Analysis

Thiophene derivatives can undergo a range of chemical reactions, including annelation to form more complex heterocycles. For instance, the synthesis of 2,4,6-trisubstituted thieno[3,2-d]pyrimidines from 3-aminothiophene-2-carbonitriles demonstrates the reactivity of these compounds and their ability to form fused ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as their acute toxicity, can be assessed through experimental assays to determine their LD50 values. Pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects, are also evaluated to determine the therapeutic potential of these compounds. The high activity of certain thiophene derivatives compared to positive controls like procaine amide, lidocaine, diazepam, and buspirone highlights their significance in medicinal chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines: A derivative of the compound is used in synthesizing Pyrrolobenzo[b]thieno[1,4]diazepines, which are important in chemical research for their potential applications in various fields (El-Kashef et al., 2007).

- Structural Studies and Pharmacological Potential: Structural analysis using NMR and X-ray diffraction techniques has been conducted on thiophene derivatives, highlighting their potential pharmacological activities (Çoruh et al., 2005).

- Drug Design Studies: Computational drug design studies have utilized 2-aminothiophene derivatives for predicting structural characteristics that influence antifungal activities, aiding in the development of new therapeutic compounds (Scotti et al., 2012).

Chemical Transformations

- Conversion to Thieno[3,2-d]pyrimidines: Research on the conversion of similar thiophene derivatives to thieno[3,2-d]pyrimidines has been explored, indicating a pathway for synthesizing novel compounds (Ren et al., 1986).

- Electrochemical and Photoluminescence Properties: Studies on the electrochemical and photoluminescence properties of thiophene-based imine compounds have been conducted, revealing insights into their potential applications in material sciences (Yildiz et al., 2017).

Pharmaceutical and Material Science Applications

- Antimicrobial Activity: Novel Schiff bases synthesized using similar thiophene derivatives have shown significant antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Puthran et al., 2019).

- Conformational Polymorphism: The study of conformational polymorphism in similar compounds indicates their importance in understanding the physical properties of pharmaceutical solids, which is crucial for drug development (Yu et al., 2000).

- Antiarrhythmic and Serotonin Antagonist Activities: Derivatives of thiophene have been tested for their antiarrhythmic, serotonin antagonist, and antianxiety activities, opening avenues for new drug development (Amr et al., 2010).

Miscellaneous Applications

- Quantum Chemical Calculations: Quantum chemical calculations have been performed on similar thiophene derivatives, providing insights into their electronic structures, which are essential for various scientific applications (Oturak et al., 2017).

- Use in Dye Synthesis: Research on synthesizing azo dyes from thiophene derivatives demonstrates their potential use in textile industries (Sabnis & Rangnekar, 1989).

Mechanism of Action

While the specific mechanism of action for “2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile” is not mentioned in the search results, it’s known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been a focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

properties

IUPAC Name |

2-[(E)-(4-methylphenyl)methylideneamino]thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c1-10-2-4-11(5-3-10)9-15-13-12(8-14)6-7-16-13/h2-7,9H,1H3/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMNWSRRLPBNNI-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/C2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

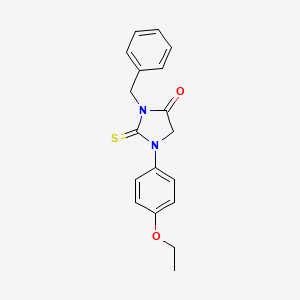

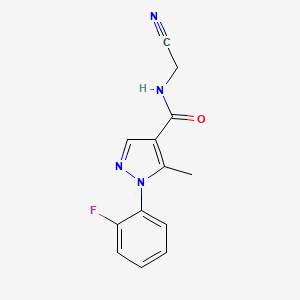

![N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2546719.png)

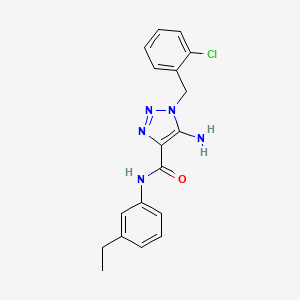

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine](/img/structure/B2546721.png)

![4,4,5,5-Tetramethyl-2-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-YL]-1,3,2-dioxaborolane](/img/structure/B2546726.png)

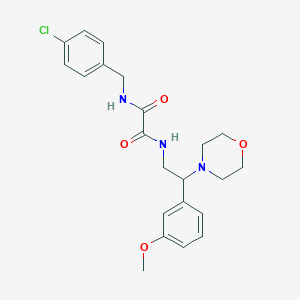

![N-(4-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546735.png)